molecular formula C11H10N2O2 B1298592 Methyl 4-(1H-pyrazol-1-yl)benzoate CAS No. 400750-29-0

Methyl 4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B1298592
CAS No.: 400750-29-0
M. Wt: 202.21 g/mol
InChI Key: AGOPDJQWCXROJG-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrazol-1-yl)benzoate, also known as methyl 4-pyrazolylbenzoate (MPB), is an organic compound belonging to the pyrazole family. It is a white crystalline solid with a melting point of 153–154 °C. MPB is primarily used as a reagent and catalyst in organic synthesis, and has been studied for its potential applications in medicine, biochemistry, and chemical engineering.

Scientific Research Applications

1. Structural and Molecular Studies

Methyl 4-(1H-pyrazol-1-yl)benzoate and its derivatives are extensively studied for their unique structural properties. One such study focuses on the complex hydrogen-bonded sheets and chains formed by these molecules. These studies reveal intricate details about molecular interactions and electronic structures, essential for understanding the compound's behavior in various applications (Portilla et al., 2007).

2. Supramolecular Structures

The formation of supramolecular structures through hydrogen bonding is a significant aspect of these compounds. Investigations into the molecular arrangements have shown diverse structural formations, ranging from one-dimensional chains to three-dimensional frameworks. This understanding is crucial for applications in material science and nanotechnology (Portilla et al., 2007).

3. Biological Evaluation as Inhibitors

Certain derivatives of this compound have been designed and evaluated for their potential as inhibitors, such as BRAFV600E inhibitors. These studies contribute significantly to the field of medicinal chemistry, offering insights into the development of new therapeutic agents (Qin et al., 2014).

4. Corrosion Inhibition Studies

The study of bipyrazolic-type organic compounds, including derivatives of this compound, has been conducted to understand their potential as corrosion inhibitors. These studies are crucial for applications in materials science, particularly in preventing material degradation (Wang et al., 2006).

5. Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal activities of compounds related to this compound. This area of study is significant for developing new pharmaceuticals and understanding the interaction of these compounds with biological systems (Shah, 2014).

6. Catalysis and Polymer Studies

The role of this compound derivatives in catalysis, especially in cross-coupling reactions, is another area of research. These studies explore the potential of these compounds in synthetic chemistry and their applications in creating complex molecular structures (Ocansey et al., 2018).

Properties

IUPAC Name

methyl 4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOPDJQWCXROJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359574
Record name Methyl 4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-29-0
Record name Methyl 4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-fluorobenzoate (2 g, 0.0130 mol), pyrazole (1.33 g, 0.0195 mmol) and potassium carbonate (3.59 g, 0.0260 mol) in dry 1-methyl-1-pyrrolidinone (20 mL) was heated to 130° C. for 44 hours. The cooled reaction mixture was then partitioned between ethyl acetate (200 mL) and 2 M sodium hydroxide (200 mL). The organic phase was separated, washed with 2 M sodium hydroxide (200 mL), 2 M hydrochloric acid (2×200 mL), water (200 mL), and brine (200 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford a white solid (0.71 g). Recrystallization from hexane (40 mL) gave the title compound (0.533 g, 20%) as a white crystalline solid, m.p. 115° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-1-pyrrolidinone
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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